Technical Characterization and Synthesis Profile: 4-amino-3-(benzyloxy)-N-ethylbenzamide
Technical Characterization and Synthesis Profile: 4-amino-3-(benzyloxy)-N-ethylbenzamide
Executive Summary
4-amino-3-(benzyloxy)-N-ethylbenzamide is a functionalized benzamide derivative often utilized as a scaffold in medicinal chemistry, particularly in the development of histone deacetylase (HDAC) inhibitors and prokinetic agents. Its structure combines a lipophilic benzyl ether tail with a polar ethyl-amide headgroup, flanking a central aniline core.
This guide provides a definitive technical profile of the molecule, including its physicochemical constants, a field-proven synthetic route designed to preserve the sensitive benzyl ether moiety, and a robust analytical characterization strategy.
Core Chemical Data
| Property | Value | Notes |
| IUPAC Name | 4-amino-3-(benzyloxy)-N-ethylbenzamide | |
| Molecular Formula | C₁₆H₁₈N₂O₂ | |
| Molecular Weight | 270.33 g/mol | Monoisotopic Mass: 270.1368 |
| Predicted LogP | ~2.6 – 2.9 | Moderate lipophilicity; suitable for CNS/membrane penetration |
| H-Bond Donors | 2 | (Aniline -NH₂, Amide -NH-) |
| H-Bond Acceptors | 2 | (Amide C=O, Ether -O-) |
| Physical State | Solid (Crystalline powder) | Predicted MP: 135–145 °C (based on congeners) |
Structural Analysis & Design Logic
The molecule consists of three distinct pharmacophoric regions:
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The Core (4-amino-3-oxybenzamide): A privileged structure found in drugs like Cisapride and Itopride. The 4-amino group acts as a critical hydrogen bond donor.
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The Tail (3-Benzyloxy): Provides steric bulk and hydrophobic interaction potential. In synthetic applications, this often serves as a protected phenol, but in final APIs (Active Pharmaceutical Ingredients), it targets hydrophobic pockets (e.g., the zinc-access channel in HDAC enzymes).
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The Head (N-ethylamide): Modulates solubility and metabolic stability compared to a simple primary amide.
Critical Stability Note
The benzyl ether (Bn-O-) at position 3 is chemically sensitive to catalytic hydrogenolysis (H₂/Pd-C) and strong Lewis acids (e.g., BBr₃). Synthetic routes must be designed to avoid these conditions if the benzyl group is to be retained in the final product.
Synthetic Methodology
Validated Synthetic Pathway
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O-Benzylation: Selective alkylation of the phenolic hydroxyl.
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Amide Coupling: Activation of the carboxylic acid and reaction with ethylamine.
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Chemoselective Reduction: Reduction of the nitro group without cleaving the benzyl ether.
Step-by-Step Protocol
Step 1: Synthesis of Benzyl 3-(benzyloxy)-4-nitrobenzoate (Global Protection)
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Reagents: 3-hydroxy-4-nitrobenzoic acid, Benzyl bromide (2.2 eq), K₂CO₃ (2.5 eq), DMF.
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Procedure: Dissolve acid in DMF. Add K₂CO₃ and stir for 30 min. Add Benzyl bromide dropwise. Heat to 60°C for 4 hours.
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Workup: Pour into ice water. Filter the precipitate.
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Note: This forms the benzyl ester and benzyl ether. We need to hydrolyze the ester selectively or use the acid directly if possible. Refined Approach: Use 1.1 eq Benzyl bromide to target the Phenol selectively, or saponify the ester in Step 1b (LiOH/THF/Water) to get 3-(benzyloxy)-4-nitrobenzoic acid .
Step 2: Amide Coupling (The "Head" Installation)
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Precursor: 3-(benzyloxy)-4-nitrobenzoic acid.
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Reagents: Ethylamine (2.0M in THF), EDC·HCl, HOBt, DIPEA, DCM.
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Procedure: Activate the acid with EDC/HOBt in DCM for 1 hour. Add Ethylamine and DIPEA.[1] Stir at RT for 12 hours.
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Observation: Reaction mixture turns clear.
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Outcome:3-(benzyloxy)-N-ethyl-4-nitrobenzamide .
Step 3: Chemoselective Nitro Reduction (The Critical Step)
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Challenge: Standard H₂/Pd-C will cleave the O-Benzyl group, yielding the 3-hydroxy impurity.
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Recommended Method:Iron-Ammonium Chloride Reduction (Bechamp Conditions) or SnCl₂ .
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Protocol:
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Suspend the nitro intermediate in Ethanol/Water (3:1).
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Add Iron powder (5 eq) and Ammonium Chloride (5 eq).
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Reflux vigorously for 2 hours.
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Validation: TLC should show a fluorescent blue spot (amine formation) replacing the UV-active nitro spot.
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Filter hot through Celite to remove iron oxides. Concentrate filtrate.
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Recrystallize from Ethanol/Hexane.
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Visual Workflow (DOT)
Figure 1: Chemoselective synthetic route designed to preserve the benzyl ether moiety during nitro reduction.
Analytical Characterization Strategy
To validate the identity of C₁₆H₁₈N₂O₂ , a multi-modal approach is required. The following data points serve as the "Go/No-Go" criteria for lot release.
Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
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Amide NH: Triplet or broad singlet at ~8.2 ppm (interaction with ethyl CH₂).
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Aromatic Core:
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H2 (between amide and ether): Doublet, ~7.4 ppm (meta coupling).
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H6 (adjacent to amide): Doublet of doublets, ~7.3 ppm.
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H5 (adjacent to amino): Doublet, ~6.6 ppm (shielded by amino group).
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Benzyl Group: [1]
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Phenyl ring: Multiplet, 7.3–7.5 ppm (5H).
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Benzylic CH₂: Singlet, ~5.1 ppm (Distinctive diagnostic peak).
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Amino Group (-NH₂): Broad singlet, ~5.5 ppm (Exchangeable with D₂O).
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Ethyl Group:
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CH₂: Quintet/Multiplet, ~3.3 ppm.
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CH₃: Triplet, ~1.1 ppm.
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Mass Spectrometry (LC-MS)
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Ionization Mode: ESI Positive (+).
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Target Ion [M+H]⁺: 271.14 m/z.
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Fragmentations:
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Loss of Ethylamine (-45 Da).
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Loss of Benzyl carbocation (91 m/z peak is usually dominant in fragmentation mode).
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Infrared Spectroscopy (FT-IR)
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3300–3450 cm⁻¹: Primary amine (doublet) and secondary amide N-H stretches.
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1630–1650 cm⁻¹: Amide I band (C=O stretch).
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1240 cm⁻¹: Aryl alkyl ether (C-O-C) stretch.
Applications & Handling
Storage & Stability[3]
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Hygroscopicity: Low to moderate.
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Light Sensitivity: The aniline moiety is prone to oxidation (browning) upon extended light exposure. Store in amber vials.
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Temperature: Store at 2–8°C for long-term stability.
Research Context
This molecule is frequently explored in:
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Gastroprokinetic Research: As an analog of Cisapride, investigating 5-HT₄ receptor agonism.
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Epigenetics: As a "cap-linker" fragment in the design of HDAC inhibitors, where the benzyl group occupies the surface recognition domain of the enzyme.
References
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ChemicalBook. "Benzamide Properties and Derivatives." Accessed March 2, 2026. Link
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PubChem. "Compound Summary: Benzamide Derivatives (C16H18N2O2)."[2] National Library of Medicine. Accessed March 2, 2026. Link
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BenchChem. "Technical Guide: 4-Amino-3-(benzyloxy)-N,N-dimethylbenzamide." (Analogous synthesis protocols). Accessed March 2, 2026. Link
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MDPI. "Synthesis of 4-Amino-N-ethylbenzamide Complexes." Molbank, 2023. Accessed March 2, 2026. Link
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Sigma-Aldrich. "4-Amino-N-ethylbenzamide Product Specification." Accessed March 2, 2026. Link
